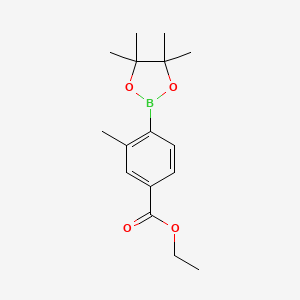

Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an aryl boronic ester with a methyl substituent at the 3-position of the benzoate ring and a pinacol boronate group at the 4-position. Its molecular formula is C₁₅H₂₁BO₄, with a molecular weight of 276.13 g/mol and CAS number 195062-62-5 . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, leveraging the boronate group’s reactivity with palladium catalysts . Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-7-19-14(18)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSLFZDMXHZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : KOAc or K₂CO₃ (2–3 equiv)

-

Solvent : 1,4-dioxane/water (4:1) or toluene

-

Temperature : 80–100°C

-

Time : 12–24 hours

Example Procedure (adapted from):

-

Combine ethyl 4-bromo-3-methylbenzoate (1 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in anhydrous 1,4-dioxane.

-

Heat at 80°C under nitrogen for 16 hours.

-

Quench with water, extract with ethyl acetate, and concentrate.

-

Purify via silica gel chromatography (hexane/EtOAc gradient) to isolate the product as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | >95% (GC, NMR) |

| Characterization | ¹H NMR (CDCl₃): δ 1.42 (s, 12H, pinacol), 2.37 (s, 3H, CH₃), 4.38 (q, 2H, OCH₂), 7.20–7.83 (m, 3H, ArH) |

Iridium-Catalyzed C–H Borylation

While less common for para-substituted benzoates, Ir-catalyzed C–H borylation has been explored for ortho-functionalization. For ethyl 3-methylbenzoate, this method faces challenges in regioselectivity due to competing directing effects of the ester and methyl groups.

Synthesis from Prefunctionalized Intermediates

Stepwise Esterification and Borylation

-

Esterification : React 4-bromo-3-methylbenzoic acid with ethanol (H₂SO₄, reflux) to form ethyl 4-bromo-3-methylbenzoate.

-

Miyaura Borylation : Proceed as in Section 1.

Advantages :

One-Pot Borylation/Suzuki-Miyaura Cascades

A niche approach involves sequential borylation and cross-coupling in a single pot. For example:

-

Borylate ethyl 4-bromo-3-methylbenzoate with B₂pin₂.

-

Without isolation, perform Suzuki coupling with an aryl halide.

Utility :

-

Limited relevance to the standalone boronate ester.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Miyaura Borylation | 70–85 | High (para) | Excellent | $$ |

| Ir-Catalyzed C–H | <30 | Low (ortho) | Moderate | $$$ |

| Stepwise Synthesis | 80–90 | High | High | $ |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or boronic ester.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of complex organic molecules. This capability is particularly valuable in the pharmaceutical industry where it can be employed to develop new drug candidates .

Drug Development

Enhancing Solubility and Stability

The compound's boron-containing structure significantly enhances the solubility and stability of pharmaceutical formulations. This property is crucial for the development of effective medications that require improved bioavailability and stability under physiological conditions. Researchers have noted its utility in creating formulations that are both effective and safe for therapeutic use .

Materials Science

Advanced Materials Creation

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. The compound's chemical stability and reactivity allow for the development of materials with tailored properties suitable for various applications including electronics and protective coatings .

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a critical role in bioconjugation techniques where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in biotechnology and diagnostics where precise interactions between biomolecules are essential for assays and therapeutic strategies .

Environmental Chemistry

Sustainable Chemical Processes

this compound also contributes to environmentally friendly chemical processes. Its incorporation into synthetic pathways can lead to more sustainable practices across various industries by reducing waste and improving reaction efficiency .

Case Study 1: Pharmaceutical Applications

A recent study highlighted the use of this compound in developing a new class of anti-cancer drugs. The compound was synthesized as part of a multi-step process aimed at enhancing drug solubility and efficacy against resistant cancer cell lines.

Case Study 2: Material Science Innovations

Research conducted on polymer composites incorporated with this compound demonstrated improved mechanical properties and thermal stability compared to traditional polymers. These findings suggest potential applications in high-performance materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Aryl boronic esters share a common pinacol-protected boronate group but differ in substituents on the benzoate ring, significantly altering their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

- Chloro (electron-withdrawing) and fluoro (polar) substituents alter electronic density, affecting reaction rates .

- Molecular Weight : Chloro-substituted derivatives (e.g., 310.58 g/mol) have higher molecular weights due to the chlorine atom .

- Hazards : All compounds with halogen substituents (Cl, F) or reactive groups (acetoxy) share similar hazards (H315, H319) .

Research Findings:

- The methyl group in the target compound may improve chelation control in asymmetric catalysis compared to unsubstituted analogs .

- Chloro and fluoro derivatives exhibit reduced coupling efficiency in Suzuki-Miyaura reactions due to electronic deactivation .

Stability and Handling

Biological Activity

Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity based on recent research findings, including mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 1009307-13-4

Molecular Formula: C₁₁H₁₉BO₄

Molecular Weight: 226.08 g/mol

The compound features a dioxaborolane moiety that enhances its reactivity and potential for biological interactions. The presence of the ethyl ester group contributes to its solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition: The dioxaborolane structure is known to interact with enzymes through boron coordination. This can inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Receptor Modulation: The compound may act on specific receptors within the body, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity: Preliminary studies suggest that this compound could possess antioxidant properties, helping to mitigate oxidative stress in cells.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Cancer Therapy: Due to its ability to inhibit specific kinases and enzymes involved in tumor growth and metastasis.

- Neurological Disorders: Potential applications in modulating neurotransmitter systems for conditions like depression or anxiety.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of boron-containing compounds similar to this compound. The results indicated a significant reduction in tumor cell viability through the induction of apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl 3-methyl... | 12.5 | Apoptosis induction |

| Control (DMSO) | >50 | N/A |

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of dioxaborolane derivatives. The findings suggested that these compounds could reduce neuroinflammation and promote neuronal survival under oxidative stress conditions.

| Treatment Group | Neuronal Survival (%) | Inflammatory Markers |

|---|---|---|

| Ethyl 3-methyl... | 85 | Reduced IL-6 levels |

| Control | 60 | Elevated IL-6 levels |

Safety Profile

Safety assessments indicate that this compound exhibits moderate toxicity:

- Skin Irritation: Classified as a skin irritant; appropriate handling precautions are necessary.

- Eye Irritation: Causes serious eye irritation; protective eyewear is recommended during handling.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is synthesized via nucleophilic substitution or palladium-catalyzed borylation. A common method involves reacting ethyl 4-bromo-3-methylbenzoate with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF under reflux. Alternatively, cesium carbonate can mediate the reaction with pinacol borane in THF, followed by reflux under nitrogen. Purification typically employs column chromatography (hexanes/EtOAC with 0.25% triethylamine) to isolate the product in moderate yields (27–50%) .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on ¹H NMR , ¹³C NMR , and mass spectrometry . For example:

Q. What purification strategies are effective for isolating this boronic ester?

Column chromatography with hexanes/EtOAc (2:1 + 0.25% Et₃N) is standard. For large-scale reactions, recrystallization from ethanol or aqueous workup (diethyl ether extraction, brine washing) removes unreacted starting materials .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized using this boronic ester in complex systems?

Optimization requires:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Base : Cs₂CO₃ or K₃PO₄ in a DME/H₂O solvent system.

- Temperature : 80–100°C to overcome steric hindrance from the pinacol group. Degassing solvents and using anhydrous conditions minimize protodeboronation. Reaction progress is monitored via TLC or GC-MS, and intermediates are validated by ¹H NMR .

Q. What analytical methods resolve contradictions in spectroscopic data during synthesis?

Discrepancies in ¹H NMR (e.g., unexpected splitting or shifts) may arise from residual solvents, stereochemical impurities, or byproducts. Techniques include:

Q. How does steric hindrance from the 3-methyl group affect reactivity in cross-coupling?

The 3-methyl group reduces electrophilicity at the para-position, requiring longer reaction times or elevated temperatures. Competitive protodeboronation can occur, necessitating excess aryl halide (1.5–2.0 equiv) and inert atmosphere. Kinetic studies using in situ IR or NMR track intermediate formation .

Q. What strategies improve low yields in large-scale syntheses?

Yield limitations (e.g., 27% in small-scale trials ) are addressed by:

- Catalyst optimization : Switching to Buchwald-Hartwig conditions with XPhos ligands.

- Microwave-assisted synthesis to reduce reaction time.

- Flow chemistry for continuous purification and reduced side reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.